1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide
Description
1-(Furan-2-carbonyl)-N-methylpiperidine-4-carboxamide (CAS: 897743-97-4) is a piperidine-based carboxamide derivative featuring a furan-2-carbonyl substituent at the 1-position and an N-methyl group on the carboxamide nitrogen (). Its molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of 312.36 g/mol. This scaffold is common in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to piperidine’s conformational flexibility and furan’s aromatic interactions .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-13-11(15)9-4-6-14(7-5-9)12(16)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,15) |
InChI Key |
MJZJAIXHGCBXKC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide typically involves the acylation of N-methylpiperidine-4-carboxamide with furan-2-carbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or bromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific conditions such as low temperatures.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound :
- Core : Piperidine ring (chair conformation).
- Substituents :
- 1-position: Furan-2-carbonyl group.
- 4-position: N-methylcarboxamide.
- Key Interactions : Furan’s π-π stacking and carboxamide’s hydrogen bonding.
Analog 1 : tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate ()
- Core : Spirocyclic 2,3,7-triazaspiro[4.5]dec-1-ene.
- Substituents: tert-Butyl ester (enhanced lipophilicity).
- Key Differences : Spirocyclic framework introduces steric hindrance, while the triaza system may alter solubility and metabolic stability compared to the target compound .
Analog 2 : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Core : Piperazine ring (chair conformation).
- Substituents :
- 4-Chlorophenyl group (increased lipophilicity).
- Ethyl group on piperazine.
- Key Differences : Piperazine’s additional nitrogen enhances solubility but reduces membrane permeability. The chloro group may improve target affinity in hydrophobic pockets .
Analog 3 : 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide ()
Physicochemical Properties
Notes:
Pharmacological Potential
- Target Compound : Likely CNS-targeted due to piperidine’s prevalence in neuromodulators (e.g., sigma-1 receptor ligands).
- Analog 1 : Spirocyclic triaza systems are explored in kinase inhibitors or antimicrobials.
- Analog 2 : Piperazine-carboxamides are common in antipsychotics (e.g., aripiprazole analogs).
- Analog 3 : DHP derivatives are classical calcium channel blockers (e.g., nifedipine) .
Biological Activity
1-(Furan-2-carbonyl)-N-methylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide primarily involves its interaction with specific molecular targets, including enzymes and receptors. The furan and piperidine moieties allow for modulation of various signaling pathways, which can lead to therapeutic effects in different contexts, particularly in cancer treatment and antimicrobial activity .
Anticancer Activity
Research has indicated that derivatives of furan-containing compounds, including 1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide, exhibit significant anticancer properties. The compound's structure allows it to interact with critical proteins involved in cancer cell proliferation and survival.
Key Findings:
- In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating potent activity .
- The presence of electron-donor substituents has been correlated with increased anti-cancer activity, as seen in studies comparing different derivatives .
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 1-(Furan-2-carbonyl)-N-methylpiperidine-4-carboxamide | HepG2 | 20 | Moderate |
| Derivative A | MCF-7 | 10 | High |
| Derivative B | A549 | 15 | Moderate |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that it may be effective against various bacterial strains.
Key Findings:
- Compounds similar to 1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide have demonstrated significant antibacterial effects against pathogens such as E. coli and Staphylococcus aureus .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of furan-based compounds. Modifications to the piperidine ring and the introduction of different substituents on the furan moiety can significantly impact efficacy.
Notable Observations:
- Compounds with additional electron-withdrawing or electron-donating groups generally exhibit improved biological activities.
- The position and type of substituents on the furan ring are crucial for optimizing interaction with target proteins .
Case Study 1: Anticancer Efficacy
A study evaluating a series of furan derivatives found that modifications to the piperidine structure enhanced anticancer activity against lung adenocarcinoma cells. The most effective derivative showed an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial potential of related compounds against a panel of bacterial strains. Results indicated that certain derivatives had lower minimum inhibitory concentrations (MIC) than standard antibiotics, suggesting their potential as novel antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
